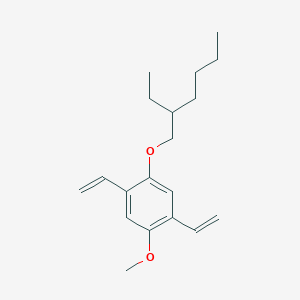![molecular formula C13H24O4S B12551655 Dimethyl [5-(propylsulfanyl)pentyl]propanedioate CAS No. 144703-17-3](/img/structure/B12551655.png)
Dimethyl [5-(propylsulfanyl)pentyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [5-(propylsulfanyl)pentyl]propanedioate is an organic compound with the molecular formula C13H24O4S It is a derivative of malonic acid, featuring a propylsulfanyl group attached to a pentyl chain, which is further esterified with dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [5-(propylsulfanyl)pentyl]propanedioate typically involves the esterification of malonic acid derivatives. One common method is the alkylation of dimethyl malonate with 5-(propylsulfanyl)pentyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the malonate ester, allowing it to act as a nucleophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and recrystallization would be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [5-(propylsulfanyl)pentyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, water (for hydrolysis).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, acids.
Wissenschaftliche Forschungsanwendungen
Dimethyl [5-(propylsulfanyl)pentyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential as a prodrug or a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl [5-(propylsulfanyl)pentyl]propanedioate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the redox state of biological systems. The ester groups can undergo hydrolysis, releasing the active malonic acid derivative, which can then participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the propylsulfanyl group.
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups.
Methyl propyl malonate: Contains a propyl group but lacks the sulfanyl functionality
Uniqueness
Dimethyl [5-(propylsulfanyl)pentyl]propanedioate is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties such as increased reactivity in oxidation and reduction reactions. This makes it a valuable intermediate in the synthesis of sulfur-containing compounds and pharmaceuticals .
Eigenschaften
CAS-Nummer |
144703-17-3 |
|---|---|
Molekularformel |
C13H24O4S |
Molekulargewicht |
276.39 g/mol |
IUPAC-Name |
dimethyl 2-(5-propylsulfanylpentyl)propanedioate |
InChI |
InChI=1S/C13H24O4S/c1-4-9-18-10-7-5-6-8-11(12(14)16-2)13(15)17-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
YDFIUYSKZJQGID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCCCCCC(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


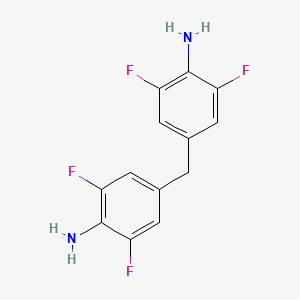
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)

![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
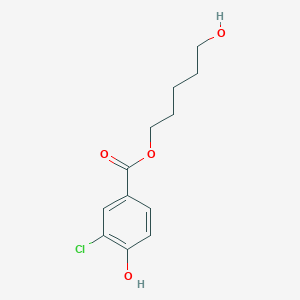

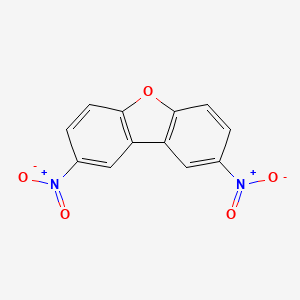
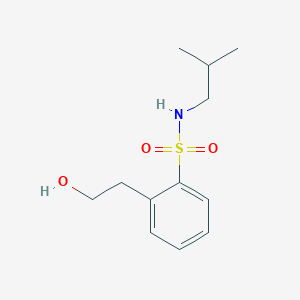
methanone](/img/structure/B12551631.png)
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
